6-(1,3-Dioxaindan-5-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile
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Overview
Description
6-(1,3-Dioxaindan-5-yl)-2-oxaspiro[33]heptane-6-carbonitrile is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-Dioxaindan-5-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the cyclization of tribromo-pentaerythritol with p-toluenesulfonamide under basic conditions to form the N-tosylated spiro compound. This intermediate is then deprotected using magnesium turnings in methanol, followed by treatment with oxalic acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the laboratory-scale synthesis to improve yield and scalability. This includes the use of more efficient deprotection methods and the development of continuous flow processes to enhance the overall efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(1,3-Dioxaindan-5-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
6-(1,3-Dioxaindan-5-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(1,3-Dioxaindan-5-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Another spiro compound with similar structural features but different functional groups.
2,6-Dioxaspiro[3.3]heptane: A related compound with a similar spirocyclic core but different substituents.
Uniqueness
6-(1,3-Dioxaindan-5-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H13NO3 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile |
InChI |
InChI=1S/C14H13NO3/c15-6-14(4-13(5-14)7-16-8-13)10-1-2-11-12(3-10)18-9-17-11/h1-3H,4-5,7-9H2 |
InChI Key |
ZVGWEKJUYBOQAS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C#N)C3=CC4=C(C=C3)OCO4)COC2 |
Origin of Product |
United States |
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